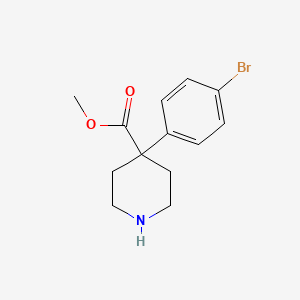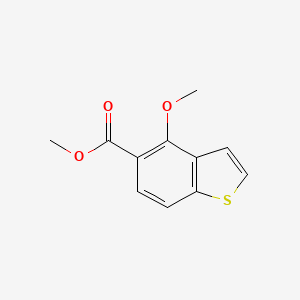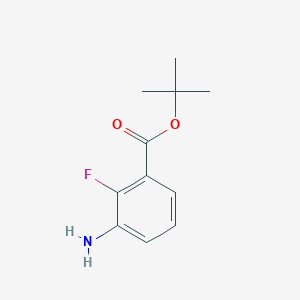
tert-Butyl 3-amino-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-amino-2-fluorobenzoate: is an organic compound with the molecular formula C11H14FNO2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an amino group, and the hydrogen atom at the 2-position is replaced by a fluorine atom The tert-butyl group is attached to the carboxyl group, forming an ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-fluorobenzoate typically involves the esterification of 3-amino-2-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-amino-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 3-amino-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, making it a valuable tool in enzymology studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. The amino and fluorine groups can modulate the compound’s pharmacokinetic and pharmacodynamic properties, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-amino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl group can provide steric hindrance, influencing the compound’s overall binding conformation.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-amino-2-fluorobenzoate
- tert-Butyl 3-amino-4-fluorobenzoate
- tert-Butyl 3-amino-2-chlorobenzoate
Comparison: tert-Butyl 3-amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and binding properties compared to its analogs. For example, the presence of the fluorine atom at the 2-position can enhance the compound’s binding affinity to certain enzymes, making it more effective in biological applications.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
tert-butyl 3-amino-2-fluorobenzoate |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6H,13H2,1-3H3 |
Clé InChI |
HWXDFOOHSOIRBD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
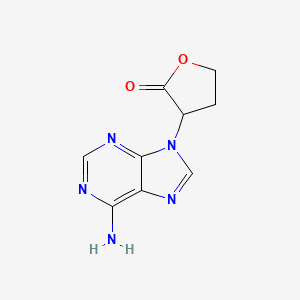

![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
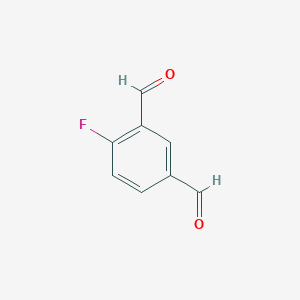
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
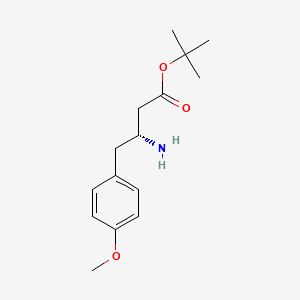
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
![2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride](/img/structure/B13477833.png)
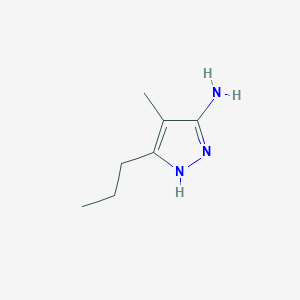
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)

